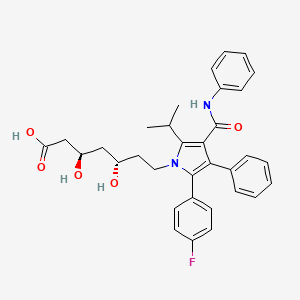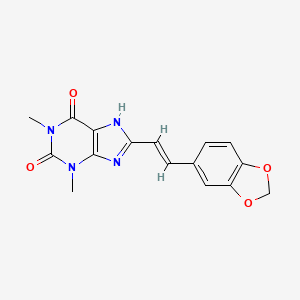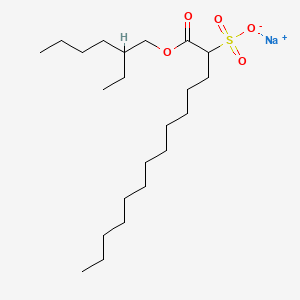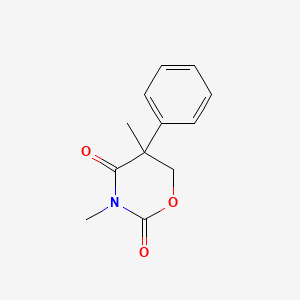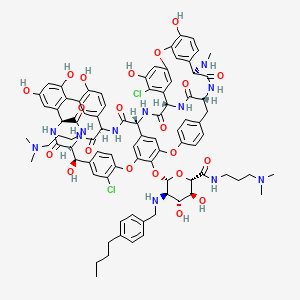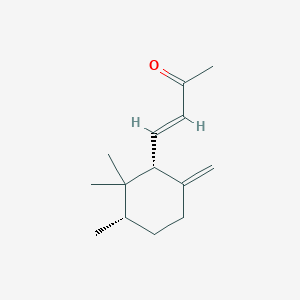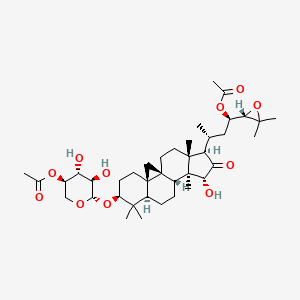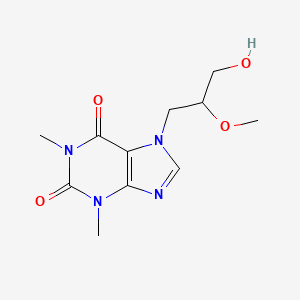
7-(3-Hydroxy-2-methoxypropyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Hydroxy-2-methoxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification at the 7-position with a 3-hydroxy-2-methoxypropyl group aims to enhance its pharmacological properties and potentially reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxy-2-methoxypropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin, followed by the introduction of a methoxy group. The process can be summarized as follows:
Reaction with Epichlorohydrin: Theophylline is reacted with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline.
Methoxylation: The intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxy-2-methoxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(3-oxo-2-methoxypropyl)theophylline.
Reduction: Formation of 7-(2-methoxypropyl)theophylline.
Substitution: Formation of various substituted theophylline derivatives depending on the reagent used.
Scientific Research Applications
7-(3-Hydroxy-2-methoxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other theophylline derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-(3-hydroxy-2-methoxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, and allergens .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Dyphylline: A water-soluble derivative of theophylline with similar therapeutic effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
7-(3-Hydroxy-2-methoxypropyl)theophylline is unique due to the presence of the 3-hydroxy-2-methoxypropyl group at the 7-position. This modification can potentially enhance its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development .
Properties
| 117069-94-0 | |
Molecular Formula |
C11H16N4O4 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-(3-hydroxy-2-methoxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)4-7(5-16)19-3/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
MWHUOIPSHHCTDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
